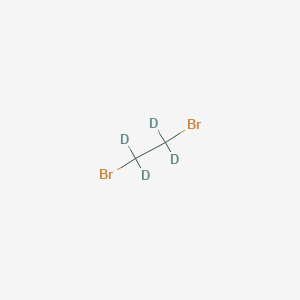

1,2-Dibromo-(1,1,2,2-2H4)ethane

Descripción general

Descripción

1,2-Dibromo-(1,1,2,2-2H4)ethane, also known as ethylene dibromide (EDB), is a manufactured chemical that also occurs naturally in small amounts in the ocean, probably formed by algae and kelp . It is a colorless liquid with a mild, sweet odor .

Synthesis Analysis

Ethene reacts with bromine at room temperature to form saturated ethylene bromide . The reaction is as follows:Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-(1,1,2,2-2H4)ethane is C2H4Br2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

In organic synthesis, 1,2-dibromoethane is used as a source of bromine to brominate carbanions and to activate magnesium for certain Grignard reagents . In the latter process, 1,2-dibromoethane reacts with magnesium, producing ethene and magnesium bromide .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dibromo-(1,1,2,2-2H4)ethane is 191.89 g/mol . It is a dense colorless liquid with a faint, sweet odor, detectable at 10 ppm .Aplicaciones Científicas De Investigación

NMR Solvent

1,2-Dibromoethane-d4 is a deuterated NMR solvent useful in NMR-based research and analyses . It provides a stable and reliable medium for obtaining accurate and precise NMR readings.

Synthesis of Deuterated Compounds

It has been reported to be synthesized by reacting acetylene-d2 and deuterium bromide . This indicates its potential use in the synthesis of other deuterated compounds.

Agriculture

1,2-Dibromoethane-d4 can be used in agriculture as a fumigant for treatment of logs for termites and beetles . This helps in preserving the quality of wood and preventing damage caused by these pests.

Beehive Maintenance

It is also used for control of moths in beehives . This helps in maintaining the health of the bee population and ensuring honey production.

Production of Fire Retardants

1,2-Dibromoethane-d4 is used to make vinyl bromide, a precursor to some fire retardants . This highlights its importance in enhancing safety measures in various industries.

Organic Synthesis

1,2-Dibromoethane-d4 is widely used as a bromine source in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Cross-Coupling Reactions

1,2-Dibromoethane can be used to prepare functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . This showcases its utility in advanced organic synthesis techniques.

α-Acyloxylation of Ketones

Along with potassium iodide (KI), 1,2-Dibromoethane can be used for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants . This represents its potential in facilitating environmentally friendly chemical reactions.

Safety and Hazards

1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .

Mecanismo De Acción

Target of Action

It’s known that the non-deuterated form, 1,2-dibromoethane, has been associated with adverse effects on organs such as the eyes, kidneys, liver, and lungs .

Mode of Action

It’s used in nmr-based research and analyses . It’s also used in the synthesis of other compounds .

Biochemical Pathways

It’s used in the preparation of functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . It’s also used along with potassium iodide (KI) for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants .

Pharmacokinetics

It’s known to be a liquid at room temperature and is miscible with many organic solvents .

Result of Action

It’s known to be useful in nmr-based research and analyses, and in the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromoethane-d4. It’s known to be stable in closed containers . It’s recommended to store it at room temperature away from light and moisture .

Propiedades

IUPAC Name |

1,2-dibromo-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177104 | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-(1,1,2,2-2H4)ethane | |

CAS RN |

22581-63-1 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?

A1: High isotopic purity of deuterated compounds like 1,2-dibromoethane-d4 is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4 helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.

Q2: How is 1,2-dibromoethane-d4 synthesized?

A2: 1,2-dibromoethane-d4 can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for 1,2-dibromoethane-d4, is a separate process, usually involving deuterium exchange reactions.

Q3: Can you elaborate on the use of 1,2-dibromoethane-d4 in understanding molecular dynamics?

A3: 1,2-dibromoethane-d4 serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used 1,2-dibromoethane-d4 to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.

Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?

A4: Yes, besides using 1,2-dibromoethane-d4 as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.